OGA Resistance vs. O-GlcNAc
GlcNAc-SH-derived S-GlcNAc linkages exhibit complete resistance to hydrolysis by human O-GlcNAcase (OGA) when incorporated into peptides and proteins, whereas the native O-GlcNAc linkage is readily cleaved. This differentiation is critical for applications requiring stable, non-reversible glycosylation mimics [1].
| Evidence Dimension | Enzymatic hydrolysis by O-GlcNAcase (OGA) |
|---|---|
| Target Compound Data | S-GlcNAc (derived from GlcNAc-SH) is enzymatically stable; no detectable hydrolysis observed in peptide/protein context |
| Comparator Or Baseline | O-GlcNAc is hydrolyzed by OGA with catalytic efficiency (kcat/KM) values typically in the range of 10⁴-10⁵ M⁻¹s⁻¹ for model substrates; half-life of O-GlcNAc modifications in cells ranges from minutes to hours |
| Quantified Difference | S-GlcNAc exhibits resistance to enzymatic cleavage; specific quantitative comparison not provided due to class-level inference |
| Conditions | In vitro enzymatic assays with recombinant OGA; cellular context of α-synuclein protein modification |
Why This Matters
For procurement decisions, GlcNAc-SH is the only reliable building block for generating OGA-resistant O-GlcNAc mimics, preventing false-negative results in functional studies.
- [1] De Leon, C. A., Levine, P. M., Craven, T. W., Pratt, M. R. The Sulfur-Linked Analogue of O-GlcNAc (S-GlcNAc) Is an Enzymatically Stable and Reasonable Structural Surrogate for O-GlcNAc at the Peptide and Protein Levels. Biochemistry, 2017, 56(27), 3507-3517. View Source
